Sporidesmolide II

Vue d'ensemble

Description

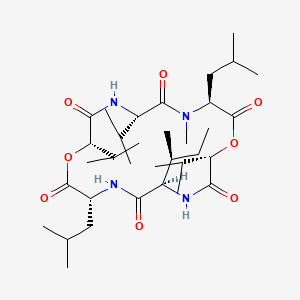

Le Sporidesmolide II est un hexadepsipeptide cyclique, qui est le plus abondant des analogues N-méthylés dans le complexe sporidesmolide. Il est produit par le champignon Pithomyces chartarum et implique l'utilisation d'acides aminés D et L, y compris la D-alloisoleucine, la leucine et quatre sous-unités de valine, où deux des valines sont converties en acide valique correspondant .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La biosynthèse du Sporidesmolide II implique l'incorporation d'acides aminés D et L. Le processus utilise la D-alloisoleucine, la leucine et quatre sous-unités de valine, deux des valines étant converties en acide valique .

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas largement documentées. Il est généralement isolé à partir de cultures de Pithomyces chartarum par diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : Le Sporidesmolide II peut subir plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution .

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les depsipeptides cycliques et leur biosynthèse.

Biologie : Il sert d'outil pour étudier l'activité biologique des peptides cycliques.

Industrie : Il est utilisé dans la production de divers réactifs biochimiques et comme étalon de référence en chimie analytique .

5. Mécanisme d'action

Le mécanisme d'action du this compound n'est pas bien compris. On pense qu'il interagit avec des cibles moléculaires et des voies spécifiques dans les cellules, affectant potentiellement la synthèse des protéines et d'autres processus cellulaires .

Composés similaires :

Sporidesmolide I : Un autre depsipeptide cyclique produit par Pithomyces chartarum.

Sporidesmolide III : Un analogue moins abondant dans le complexe sporidesmolide.

Sporidesmolide IV : Un composant mineur du complexe sporidesmolide.

Sporidesmolide V : Un analogue nouvellement identifié ayant une structure similaire à celle du this compound

Unicité : Le this compound est unique en raison de son abondance et de sa composition spécifique en acides aminés, qui comprend la D-alloisoleucine et les dérivés de l'acide valique. Cela en fait un composé précieux pour étudier la biosynthèse et l'activité biologique des depsipeptides cycliques .

Applications De Recherche Scientifique

Agricultural Applications

Phytotoxic Properties

Sporidesmolide II exhibits significant phytotoxic effects, making it a candidate for herbicide development. Research indicates that sporidesmolic acids derived from this compound can inhibit plant growth by affecting cell elongation and causing wilting symptoms in crops like barley . This property highlights its potential use in managing weed populations.

| Property | Effect on Plants |

|---|---|

| Inhibition of Elongation | Reduces growth in barley coleoptiles |

| Symptoms Induced | Toxic wilting |

Biocontrol Agent

Due to its antifungal properties, this compound can serve as a biocontrol agent against various plant pathogens. Studies have shown that it can effectively inhibit the growth of certain fungi that adversely affect crops, thus promoting healthier plant growth and yield .

Medical Applications

Antitumor Activity

this compound has been investigated for its cytotoxic effects against cancer cell lines. In vitro studies using HeLa cells demonstrated that this compound could induce cell death, suggesting its potential as an anticancer agent . The compound's mechanism of action appears to involve the disruption of cellular processes critical for tumor growth.

| Cell Line | Effect Observed | Concentration Tested |

|---|---|---|

| HeLa | Induction of apoptosis | Varies (specific data needed) |

Biochemical Research

Metabolite Production Studies

Research into the production of this compound has revealed insights into optimizing yields through various culture conditions. High yields were associated with specific nutrient compositions in the growth medium, indicating that controlled cultivation can enhance metabolite production for further research and application .

| Culture Type | Yield of this compound | Medium Composition |

|---|---|---|

| Submerged Culture | High (specific yield data needed) | Enriched Potato Carrot |

| Surface Culture | Variable (depends on isolate) | Standard Fungal Medium |

Case Study 1: Phytotoxic Effects on Barley

A controlled experiment was conducted to assess the phytotoxic effects of this compound on barley seedlings. Solutions containing varying concentrations of sporidesmolic acids were applied to the seedlings, and growth metrics were recorded over two weeks.

- Findings: Significant reductions in seedling height and biomass were observed at higher concentrations.

- Conclusion: this compound's ability to inhibit plant growth supports its potential as a selective herbicide.

Case Study 2: Cytotoxicity in Cancer Research

In an investigation of this compound's effects on cancer cells, HeLa cells were treated with different concentrations of the compound. Cell viability assays indicated a dose-dependent response.

- Findings: Higher concentrations led to increased apoptosis rates among treated cells.

- Conclusion: These results suggest that this compound may be developed into a therapeutic agent for cancer treatment.

Mécanisme D'action

The mechanism of action of Sporidesmolide II is not well understood. it is believed to interact with specific molecular targets and pathways within cells, potentially affecting protein synthesis and other cellular processes .

Comparaison Avec Des Composés Similaires

Sporidesmolide I: Another cyclic depsipeptide produced by Pithomyces chartarum.

Sporidesmolide III: A less abundant analogue within the sporidesmolide complex.

Sporidesmolide IV: A minor component of the sporidesmolide complex.

Sporidesmolide V: A newly identified analogue with a similar structure to Sporidesmolide II

Uniqueness: this compound is unique due to its abundance and specific amino acid composition, which includes D-alloisoleucine and valic acid derivatives. This makes it a valuable compound for studying the biosynthesis and biological activity of cyclic depsipeptides .

Activité Biologique

Sporidesmolide II is a cyclic hexadepsipeptide produced by the fungus Pithomyces chartarum, notable for its potential biological activities including antimicrobial, cytotoxic, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Composition

This compound has the molecular formula and is characterized by a unique arrangement of D- and L-amino acids, including D-alloisoleucine, leucine, and valine subunits. The structural complexity contributes to its diverse biological activities .

Antimicrobial Activity

Research indicates that sporidesmolides exhibit antimicrobial properties, particularly against various fungal and bacterial strains. A study demonstrated that this compound showed promising antifungal activity, although further research is necessary to establish its effectiveness and safety for clinical applications .

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Moderate inhibition | |

| Escherichia coli | Minimal inhibition | |

| Staphylococcus aureus | Moderate inhibition |

Cytotoxic Properties

This compound has also been studied for its cytotoxic effects, which may have implications for cancer treatment. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, although the mechanisms behind this activity remain poorly understood .

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 25 | Disruption of mitochondrial function |

These findings highlight the potential of this compound as a lead compound for developing new anticancer therapies .

Insecticidal Properties

Emerging evidence suggests that this compound may possess insecticidal properties. Studies have shown toxicity against certain insect larvae, indicating its potential as a natural insecticide .

Insect Toxicity Assessment

The following table summarizes the insecticidal activity observed in laboratory studies:

| Insect Species | Toxicity Level | Reference |

|---|---|---|

| Spodoptera litura | High | |

| Callosobruchus chinensis | Moderate |

While the precise mechanisms through which this compound exerts its biological effects are not fully elucidated, it is believed to interact with specific molecular targets within cells. This may include influencing protein synthesis and disrupting cellular processes critical for microbial survival and cancer cell proliferation .

Propriétés

IUPAC Name |

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,12-bis(2-methylpropyl)-6,9,18-tri(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60N4O8/c1-14-22(12)26-29(39)35-23(15-17(2)3)33(43)45-27(20(8)9)30(40)36-25(19(6)7)32(42)38(13)24(16-18(4)5)34(44)46-28(21(10)11)31(41)37-26/h17-28H,14-16H2,1-13H3,(H,35,39)(H,36,40)(H,37,41)/t22-,23+,24-,25-,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSXAPYFZQNLPN-PMJXQHFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185833 | |

| Record name | Sporidesmolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3200-75-7 | |

| Record name | Sporidesmolide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sporidesmolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPORIDESMOLIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS1DQ8OL3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is known about the structure of Sporidesmolide II?

A1: this compound is a cyclic depsipeptide [, ]. While its exact molecular formula and weight aren't specified in the provided abstracts, research confirms its structure includes residues of erythro-isoleucine and α-hydroxyisocaproic acid []. Further structural details, including spectroscopic data, would likely be found in the full research papers, particularly those focusing on its isolation and structure elucidation [].

Q2: How does the presence of different isoleucine isomers in the growth medium affect this compound production?

A2: The study by Russell et al. [] demonstrated that adding erythro-L-isoleucine to the growth medium of Pithomyces chartarum inhibits Sporidesmolides I and III production while promoting this compound biosynthesis. This suggests erythro-L-isoleucine is preferentially incorporated into this compound. Interestingly, threo-L-isoleucine led to a complex mixture of sporidesmolides with a higher proportion of isoleucine residues, indicating its influence on the biosynthetic pathway. The study further highlights the importance of isoleucine stereochemistry in sporidesmolide biosynthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.